molecular formula C9H11FN2O2 B15220895 Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

Cat. No.: B15220895
M. Wt: 198.19 g/mol
InChI Key: XRFSMTVQIKUSLM-ZETCQYMHSA-N
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Description

Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyridine moiety, which is known for its biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoropyridine and amino acids.

    Reaction Conditions: The key steps include the formation of the fluoropyridine ring and the introduction of the amino group. This can be achieved through various organic reactions such as nucleophilic substitution and amination.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and efficiency, often employing catalysts and controlled reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The fluoropyridine moiety is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(6-fluoropyridin-3-yl)propanoate: Shares a similar fluoropyridine structure but differs in the ester group.

    (1R,3S,4S)-3-amino-4,4-difluorocyclopentane-1-ene-1-carboxylate: Another fluorinated compound with distinct structural features.

Uniqueness

Methyl (S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate is unique due to its specific combination of the amino acid and fluoropyridine moieties. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11FN2O2

Molecular Weight

198.19 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoate

InChI

InChI=1S/C9H11FN2O2/c1-14-9(13)7(11)4-6-2-3-8(10)12-5-6/h2-3,5,7H,4,11H2,1H3/t7-/m0/s1

InChI Key

XRFSMTVQIKUSLM-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN=C(C=C1)F)N

Canonical SMILES

COC(=O)C(CC1=CN=C(C=C1)F)N

Origin of Product

United States

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